molecular formula C14H16N2O4 B1405842 Methyl-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate CAS No. 1622059-68-0

Methyl-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

Cat. No. B1405842
CAS RN: 1622059-68-0
M. Wt: 276.29 g/mol
InChI Key: PHTOIEGXKOZQMV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,12H,8-11H2,1-3H3,(H,18,21)/b16-12+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

“Methyl-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate” is a solid at room temperature . It has a melting point of 158 - 159°C .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a derivative of Methyl-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate, has been utilized in the synthesis of various heterocyclic systems. This includes the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other related compounds, demonstrating its role in complex organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

Preparation of β-Lactams

The compound has been used in the treatment of methyl 2-(1-hydroxyalkyl)prop-2-enoates to produce methyl (Z)-2-(bromomethyl)alk-2-enoates, which are further transformed into β-lactams. β-Lactams are significant due to their applications in pharmaceuticals, particularly as antibiotics (Buchholz & Hoffmann, 1991).

Potential Drug Applications

Methyl (E)-3-(3, 4-dihydroxyphenyl) prop-2-enoate, another derivative, shows promise as a potential drug, particularly in antibacterial applications. This highlights the compound's potential in the development of new pharmaceutical agents (Gangana et al., 2014).

Antimicrobial Agent

A novel derivative, methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate, has shown potential as an antimicrobial agent and in inhibiting penicillin-binding proteins, contributing to the field of antimicrobial research (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Catalytic Applications

The compound's derivatives have been used in iron-catalyzed benzylation of 1,3-dicarbonyl compounds, illustrating its utility in catalysis and synthesis of complex molecules, such as anticoagulants (Kischel et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, it’s advised to call a poison center or doctor .

properties

IUPAC Name

methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)15-12-6-4-11(5-7-12)8-13(14(19)20-3)16-10(2)18/h4-8H,1-3H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTOIEGXKOZQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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